N-(3-(3-(Amidinothio)propylamino)propyl)phthalimide dihydrobromide, hydrate
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Overview
Description
N-(3-(3-(Amidinothio)propylamino)propyl)phthalimide dihydrobromide, hydrate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an amidinothio group, a phthalimide moiety, and a dihydrobromide hydrate form, which collectively contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-(Amidinothio)propylamino)propyl)phthalimide dihydrobromide, hydrate typically involves multiple steps, starting with the preparation of the phthalimide core. One common method is the dehydrative condensation of phthalic anhydride with primary amines at high temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common practices to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-(3-(Amidinothio)propylamino)propyl)phthalimide dihydrobromide, hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, particularly involving the amidinothio group and phthalimide moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, potassium phthalimide.
Reaction Conditions: Reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalic acid derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
N-(3-(3-(Amidinothio)propylamino)propyl)phthalimide dihydrobromide, hydrate has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-(3-(Amidinothio)propylamino)propyl)phthalimide dihydrobromide, hydrate involves its interaction with specific molecular targets and pathways. The amidinothio group is known to interact with various enzymes and proteins, potentially inhibiting their activity or altering their function . The phthalimide moiety can also play a role in modulating biological activity through its interactions with cellular components .
Comparison with Similar Compounds
Similar Compounds
N-(3-Hydroxypropyl)phthalimide: Similar in structure but with a hydroxy group instead of an amidinothio group.
N-(2-Bromoethyl)phthalimide: Contains a bromoethyl group, differing in reactivity and applications.
N-(3-Chloro-2-hydroxypropyl)phthalimide: Features a chloro and hydroxy group, offering different chemical properties.
Uniqueness
The presence of the amidinothio group, in particular, provides unique opportunities for biochemical interactions and therapeutic applications .
Properties
CAS No. |
31786-72-8 |
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Molecular Formula |
C15H22Br2N4O2S |
Molecular Weight |
482.2 g/mol |
IUPAC Name |
3-[3-(1,3-dioxoisoindol-2-yl)propylamino]propyl carbamimidothioate;dihydrobromide |
InChI |
InChI=1S/C15H20N4O2S.2BrH/c16-15(17)22-10-4-8-18-7-3-9-19-13(20)11-5-1-2-6-12(11)14(19)21;;/h1-2,5-6,18H,3-4,7-10H2,(H3,16,17);2*1H |
InChI Key |
VZXNJGIYNVPKMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCNCCCSC(=N)N.Br.Br |
Origin of Product |
United States |
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